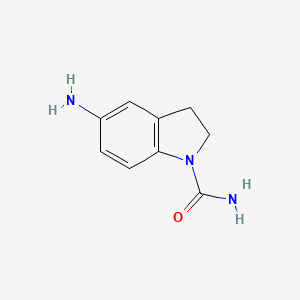
5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine
Descripción general
Descripción
5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine is a chemical compound characterized by its bromine and methyl groups attached to a pyridine ring, which is further substituted with a 4H-1,2,4-triazol-4-YL group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine typically involves multiple steps, starting with the bromination of 3-methylpyridine to introduce the bromine atom at the 5-position. Subsequent steps include the formation of the triazole ring through a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
Types of Reactions:
Oxidation: The bromine atom in the compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to convert the bromine atom to a hydrogen atom, resulting in different derivatives.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution reactions often involve nucleophiles like amines or alcohols, with suitable solvents and temperatures.
Major Products Formed:
Oxidation products include 5-bromo-3-methylpyridine-N-oxide.
Reduction products include 5-bromo-3-methylpyridine.
Substitution products can vary widely depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, this compound is being explored for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism by which 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine exerts its effects involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in binding to these targets, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine
2-(4H-1,2,4-triazol-4-yl)pyridine derivatives
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues
Uniqueness: 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, its unique structural features make it more suitable for certain applications, such as drug development and industrial synthesis.
Propiedades
IUPAC Name |
5-bromo-3-methyl-2-(1,2,4-triazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-6-2-7(9)3-10-8(6)13-4-11-12-5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDRADUUYBCZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2C=NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652008 | |
| Record name | 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082766-52-6 | |
| Record name | 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)

![2-[4-(3-Cyanopropoxy)phenyl]acetic acid](/img/structure/B1517581.png)

amine](/img/structure/B1517587.png)
amine](/img/structure/B1517589.png)

![(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B1517591.png)

amine](/img/structure/B1517593.png)



